molecular formula C21H18N2O6 B557580 Fmoc-gly-osu CAS No. 113484-74-5

Fmoc-gly-osu

Cat. No. B557580
M. Wt: 394,37 g/mole
InChI Key: XZJJWLWTGNBBFM-UHFFFAOYSA-N
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Description

Fmoc-gly-osu is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .


Synthesis Analysis

Fmoc-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Scientific Research Applications

  • N-Glycan Analysis : Fmoc-gly-osu is used in the analysis of N-glycans for glycan biomarker discovery. This method labels N-glycans by reacting with glycosylamines produced by microwave-assisted deglycosylation. The method is efficient and provides higher fluorescent intensities compared to other labeling strategies, aiding in the early diagnosis of diseases like lung squamous cell cancer (Wang et al., 2020).

  • Peptide Sequencing : In peptide sequencing, Fmoc-gly-osu is employed as a traceless capping agent in partial Edman degradation and mass spectrometry. This method facilitates the rapid sequence determination of peptides from combinatorial libraries, enhancing the utility of these libraries in biomedical research (Thakkar et al., 2006).

  • Amino Acid Protection : Fmoc-gly-osu is used as an amino protective agent, particularly for amino acids like glycine. It has shown high efficiency and purity in protecting amino groups, making it valuable in peptide synthesis (Li-gong, 2004).

  • Solid-Phase Peptide Synthesis : It has applications in solid-phase peptide synthesis (SPPS), where it is used for Fmoc-protection of amino acids. This aids in the efficient and clean synthesis of peptides (Chinchilla et al., 2001).

  • Hydrogel Formation : Fmoc-gly-osu contributes to the formation of hydrogels, which are used as scaffolds in biomedical applications like tissue engineering and drug delivery. These hydrogels support cell proliferation and differentiation, particularly in mesenchymal stem cells (Wang et al., 2017).

  • Pollutant Detection : It is used in the development of sensors for detecting pollutants like hexavalent chromium in the environment. Fmoc-gly-osu-based sensors offer high selectivity and sensitivity, making them useful in environmental monitoring (Li et al., 2021).

  • Corrosion Inhibition : As a derivative of glycine, Fmoc-gly-osu has been studied for its role as a corrosion inhibitor for materials like carbon steel. This application is significant in industrial settings to prevent material degradation (Chen, 2018).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJJWLWTGNBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460014
Record name FMOC-GLY-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-gly-osu

CAS RN

113484-74-5
Record name FMOC-GLY-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Ottl, H Jürgen Musiol… - Journal of peptide science …, 1999 - Wiley Online Library
Synthetic collagen peptides containing larger numbers of Gly‐Pro‐Hyp repeats are difficult to purify by standard chromatographic procedures. Therefore, efficient strategies are required …
Number of citations: 43 onlinelibrary.wiley.com
F Nagaike, Y Onuma, C Kanazawa, H Hojo… - Organic …, 2006 - ACS Publications
… Thus, the second and third amino acids were introduced using Fmoc−Gly-Pro(CH 2 STrt) 8, which was prepared by the coupling of compound 7 with Fmoc−Gly−OSu. The obtained resin …
Number of citations: 142 pubs.acs.org
D Patin, H Barreteau, G Auger, S Magnet… - Biochimie, 2012 - Elsevier
… We coupled successively Fmoc-Gly-OSu and Fmoc-Gly 2 -OSu (twice), thereby following the biosynthetic scheme of peptidoglycan of S. aureus [18]. The methods afforded intermediate …
Number of citations: 16 www.sciencedirect.com
A Vindigni, ED Cera - Protein science, 1998 - Wiley Online Library
… Addition of ether induced the formation of crystals of Fmoc-Gly-Osu. The product was dried in … At the same time, 1 mmol of Fmoc-Gly-Osu was dissolved in 1 mL of DMF and the resulting …
Number of citations: 22 onlinelibrary.wiley.com
SH Nakagawa, HS Tager - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received April 16, 1993 abstract: We have investigated the effects of altering the disposition between the COOH-terminal B chain domain of insulin and the core of …
Number of citations: 32 pubs.acs.org
望月雅允 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
… すなわち,(NEt)Cys(StBu) (18) と Fmoc-Gly-OSu を HOOBt 存在下加熱攪拌することでジペプチドユニット 19 を 合成した.得られた 19 は,樹脂への導入時に Cys のエピマー化が懸念されるため,…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp
Х РАУ, Т ФОЙГТ, У ХЕРЗЕЛЬ - 2015 - elibrary.ru
Настоящее изобретение относится к способу финальной стерилизации основанных на полиэтиленгликолях биоразлагаемых нерастворимых гидрогелей с применением …
Number of citations: 0 elibrary.ru

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